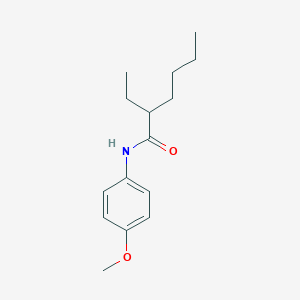

2-ethyl-N-(4-methoxyphenyl)hexanamide

Descripción

2-Ethyl-N-(4-methoxyphenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone with a 2-ethyl substituent and a 4-methoxyphenyl aromatic group.

Propiedades

Fórmula molecular |

C15H23NO2 |

|---|---|

Peso molecular |

249.35 g/mol |

Nombre IUPAC |

2-ethyl-N-(4-methoxyphenyl)hexanamide |

InChI |

InChI=1S/C15H23NO2/c1-4-6-7-12(5-2)15(17)16-13-8-10-14(18-3)11-9-13/h8-12H,4-7H2,1-3H3,(H,16,17) |

Clave InChI |

HQFWUYHXVFNTHR-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)OC |

SMILES canónico |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-Ethyl-N-(5-Methyl-1,5-Naphthyl)Hexanamide

- Structure : Replaces the 4-methoxyphenyl group with a 5-methyl-1,8-naphthyridin-2(1H)-one moiety.

- Synthesis: Synthesized via reaction of 2-ethylhexanoyl chloride with 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one in dry pyridine (65% yield) .

- Higher molecular weight (C₁₆H₂₁N₃O₂ vs. C₁₅H₂₃NO₂) may reduce solubility in nonpolar solvents compared to the methoxyphenyl analogue.

- Characterization : Confirmed via ¹H/¹³C NMR and ESI-MS .

2-Ethyl-N-(4-Hydroxy-3-(Pyrrolidin-1-Ylmethyl)Phenyl)Hexanamide (3.26)

- Structure : Features a hydroxyl (-OH) group at the para position and a pyrrolidin-1-ylmethyl substituent at the meta position.

- Synthesis : Derived from 2-ethyl-N-(4-hydroxyphenyl)hexanamide via Mannich reaction with paraformaldehyde and pyrrolidine (61% yield) .

- The tertiary amine (pyrrolidine) introduces basicity, altering pharmacokinetic properties such as membrane permeability.

- Purification : Flash column chromatography (CH₂Cl₂:MeOH gradient) .

N-Octyl-6-{2-Methoxy-5-[Hydroxy-Bis(4-Methoxyphenyl)Methyl]Phenyl}Hexanamide (28d)

- Structure : Contains a bulky bis(4-methoxyphenyl)hydroxymethyl group and an octyl chain.

- Synthesis : Prepared via a multi-step procedure involving amide coupling (90% yield) .

- Key Differences: Extended alkyl chain (octyl) enhances lipophilicity, favoring lipid membrane interactions.

- Characterization : ESI-TOF HRMS (m/z = 574.3535 [M–OH]⁺) .

2-Ethyl-N-(2-Methoxy-5-Nitrophenyl)Hexanamide

- Structure: Nitro (-NO₂) substituent at the meta position and methoxy at the ortho position.

- Key Differences :

Physicochemical and Structural Analysis

Table 1: Comparative Data for 2-Ethyl-N-(4-Methoxyphenyl)Hexanamide and Analogues

Discussion of Structural Modifications and Implications

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxyl groups enhance solubility and stability, whereas nitro groups may improve resistance to nucleophilic attack but reduce bioavailability .

- Steric Effects : Bulky substituents (e.g., bis-methoxyphenyl in 28d) may hinder interactions with flat binding pockets but improve metabolic stability .

- Biological Relevance: Compounds with tertiary amines (e.g., 3.26) or heterocycles (e.g., naphthyridinone) are often explored for CNS activity due to enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.